molecular formula C12H24N2O9 B1197686 Bpe disaccharide CAS No. 86126-02-5

Bpe disaccharide

Cat. No.: B1197686
CAS No.: 86126-02-5
M. Wt: 340.33 g/mol
InChI Key: FTAUCPHQWYMDQN-HCPRZREOSA-N
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Description

However, the abbreviation "BPE" appears in two distinct contexts:

  • Biomedical contexts: In breast imaging studies, "BPE" refers to Background Parenchymal Enhancement, a radiological feature unrelated to disaccharides .

Given this ambiguity, the article will focus on disaccharides broadly, leveraging structural and functional comparisons from the evidence.

Properties

CAS No.

86126-02-5

Molecular Formula

C12H24N2O9

Molecular Weight

340.33 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-amino-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5-trihydroxyhexanal

InChI

InChI=1S/C12H24N2O9/c13-4(1-15)8(18)9(19)5(17)3-22-12-7(14)11(21)10(20)6(2-16)23-12/h1,4-12,16-21H,2-3,13-14H2/t4-,5+,6+,7+,8+,9+,10+,11+,12+/m0/s1

InChI Key

FTAUCPHQWYMDQN-HCPRZREOSA-N

SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)N)O)O)O)N)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)N)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)N)O)O)O)N)O)O)O

Synonyms

2-amino-6-O-(2-amino-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-D-glucose
2-amino-6-O-(2-amino-2-deoxy-glucopyranosyl)-2-deoxyglucose
Bordetella pertussis endotoxin disaccharide
BPE disaccharide

Origin of Product

United States

Comparison with Similar Compounds

Overview of Disaccharides in the Evidence

Disaccharides are carbohydrates composed of two monosaccharides linked via glycosidic bonds. Key examples from the evidence include:

Disaccharide Source/Context Key Features Reference
Hyaluronic Acid (HA) Animal tissues (e.g., Wharton’s jelly) Repeating β-1,3-linked D-glucuronic acid (GlcUA) and N-acetyl-D-glucosamine (GlcNAc). Molecular weight: 10⁶–10⁷ Da. Role: Lubrication, cell signaling via hyaladherins.
Trehalose Fungi, bacteria, plants Nonreducing α-1,1-linked glucose dimer. Physical stability under heat; used in cryopreservation.
Carrageenan Red seaweed Sulfated β-1,4-linked D-galactose derivatives (e.g., κ-carrageenan: A-G4S units). Role: Gelling agent.
Naringin Citrus fruits Flavonoid glycoside with neohesperidose (rhamnose-glucose) disaccharide. Bitter taste; antioxidant properties.
ADL Synthetic derivative of lactose 1-Azido-1-deoxy-β-D-lactose. Used in glycobiology research for click chemistry applications.
Heparan Sulfate (HS) Animal tissues Sulfated disaccharides (e.g., NS6S: N-sulfo-glucosamine-6-sulfate + iduronic acid). Role: Cell signaling.

Comparative Analysis of Disaccharides

Structural Comparisons

  • Glycosidic Bonds: HA: β-1,3 and β-1,4 linkages create a linear, rigid structure . Trehalose: α-1,1 linkage confers nonreducing properties and high thermal stability . Carrageenan: Alternating β-1,3 and α-1,4 bonds with sulfation patterns determining gel strength (e.g., κ-carrageenan vs. ι-carrageenan) . HS Disaccharides: Variably sulfated (e.g., NS6S, TriS) with ion-pairing LC-MS used for quantification .
  • Functional Groups: Naringin: Contains a flavanone aglycone and neohesperidose, contributing to antioxidant activity . ADL: Azide group enables bioorthogonal reactions, unlike natural disaccharides .

Analytical Challenges

  • Quantification : HS disaccharides require isotopic labeling (e.g., ⁶S vs. ²S) for accurate LC-MS analysis due to similar ionization efficiencies .
  • Detection: Free amino-containing disaccharides (e.g., HS derivatives) are challenging to detect via traditional chromatography, necessitating SEC-MS .

Q & A

Q. What are the standard methodologies for structural characterization of BPE disaccharide, and how are they validated?

Structural elucidation of this compound typically employs a combination of chromatographic separation (e.g., HPLC, UPLC) and spectroscopic techniques (e.g., NMR, MS). For example:

  • HPLC-Q-TOF-MS/MS enables precise identification of glycosidic linkages by analyzing fragmentation patterns of disaccharide standards .
  • 1D/2D NMR resolves stereochemistry and confirms α/β configurations of glycosidic bonds, as demonstrated in trehalulose characterization . Validation involves cross-referencing results with synthetic standards or enzymatic digestion products (e.g., chondroitin sulfate disaccharides analyzed via HPLC after exhaustive enzyme treatment) .

Q. How can enzymatic digestion protocols be optimized to isolate this compound from complex polysaccharides?

  • Enzyme selection : Use substrate-specific enzymes (e.g., chondroitinase for chondroitin sulfate degradation) to cleave specific glycosidic bonds.
  • Digestion conditions : Adjust pH, temperature, and enzyme-to-substrate ratios to balance efficiency and specificity. For example, week-long digestions with periodic enzyme replenishment achieved >90% disaccharide release in chondroitin sulfate studies .
  • Post-digestion analysis : Combine HPLC with MS/MS to verify disaccharide purity and quantify yields .

Q. What quality control measures ensure reproducibility in disaccharide synthesis or isolation?

  • Batch consistency : Use HPLC peptide content analysis to monitor purity and minimize batch-to-batch variability in synthetic analogs .
  • Purity validation : Employ RPIP-UPLC-MS for compositional analysis, as seen in heparosan-derived disaccharide studies .

Advanced Research Questions

Q. How can contradictory data on disaccharide binding modes (e.g., B-C vs. A-B sites) be resolved?

Conflicting binding site data, such as those observed in ganglioside-BoNT/A interactions, require multi-technique validation :

  • Molecular docking simulations predict binding conformations (e.g., φ angles of glycosidic linkages).
  • CORCEMA-ST analysis calculates theoretical NOE factors from docked structures and compares them with experimental trNOESY/STD-NMR data to validate binding modes (e.g., RNOE factors of 0.74 vs. 0.44 resolved B-C vs. A-B site conflicts) .
  • Mutagenesis studies or isothermal titration calorimetry (ITC) can further test binding hypotheses.

Q. What strategies are effective for analyzing non-canonical disaccharide conformations in dynamic systems?

  • Principal Component Analysis (PCA) : Reduces multidimensional MS/MS data to identify glycosidic linkage patterns (e.g., α-(1→1) vs. β-(1→4)) .
  • Dynamic NMR : Captures transient conformations in solution, critical for studying flexible disaccharides like trehalulose .
  • Molecular dynamics (MD) simulations : Model conformational landscapes and validate against experimental NMR or crystallographic data.

Q. How can researchers address limitations in disaccharide quantification when dealing with low-abundance or labile species?

  • Isotope-labeled internal standards : Improve accuracy in LC-MS/MS quantification, especially for labile disaccharides prone to degradation.
  • Preparative HPLC : Isolate trace disaccharides for concentrated NMR analysis, as done in trehalulose identification .
  • Sensitivity optimization : Use microcoil NMR probes or high-resolution mass spectrometers (e.g., Orbitrap) for low-abundance detection .

Methodological Challenges and Solutions

Q. What experimental designs mitigate biases in disaccharide functional studies (e.g., receptor binding assays)?

  • Blinded analysis : Separate data collection and interpretation teams to reduce confirmation bias.
  • Negative controls : Include non-binding disaccharide analogs (e.g., maltose in GM1a-BoNT/A studies) to validate specificity .
  • Dose-response curves : Quantify binding affinities (e.g., IC50 values) to distinguish specific vs. nonspecific interactions.

Q. How can researchers reconcile discrepancies between in silico predictions and empirical data in disaccharide studies?

  • Iterative refinement : Adjust docking parameters (e.g., solvation effects, force fields) to align simulated and experimental NOE/RDC data .
  • Hybrid methods : Combine docking with machine learning (e.g., random forest classifiers trained on MS/MS spectra) to improve prediction accuracy .

Data Interpretation and Reporting

Q. How should researchers document disaccharide characterization for reproducibility?

  • Detailed supplemental data : Provide raw NMR spectra, MS/MS fragmentation patterns, and HPLC chromatograms in supporting information .
  • Standardized reporting : Follow Beilstein Journal guidelines, including explicit experimental protocols (e.g., enzyme digestion times, NMR acquisition parameters) .

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